3-Bromo-1-tosyl-1H-indole-6-carbonitrile is a highly functionalized, N-protected heterocyclic building block designed for advanced pharmaceutical and materials synthesis. Featuring a strategically positioned C3-bromine for palladium-catalyzed cross-coupling, an N-tosyl group for regiocontrol and enhanced organic solubility, and a C6-nitrile for downstream functionalization, this compound serves as a critical process intermediate [1]. Procurement of this pre-functionalized scaffold eliminates the need for volatile, low-yielding protection and halogenation steps in-house, offering a stable, process-ready material for high-throughput library synthesis and active pharmaceutical ingredient (API) scale-up.
Orthogonal Handles
C3-Br for cross-coupling, N1-Ts for protection, C6-CN for electronic tuning on a single core
Synthetic Strategy
Multi-step sequential functionalization with protected coupling and late-stage deprotection
Scaffold Type
Polysubstituted indole building block for complex molecular architecture design
Substituting this compound with its unprotected analog (3-bromo-1H-indole-6-carbonitrile) or alternative halides directly impacts process economics and yield. Unprotected indoles undergo competitive N-arylation or N-alkylation under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings, often reducing target yields significantly and requiring complex chromatographic separations [1]. Conversely, substituting with the 3-iodo analog introduces severe shelf-life limitations due to light and thermal sensitivity (proto-deiodination), while the 3-chloro analog necessitates expensive, proprietary phosphine ligands to overcome its high activation energy. The 3-bromo-1-tosyl configuration provides the optimal thermodynamic balance for scalable, reproducible manufacturing [2].
N-unprotected bromoindoles
May undergo unwanted N-arylation side reactions and reduce cross-coupling efficiency; tosyl group directs reactivity and protects the indole nitrogen.
Cyano-absent 3-bromo-1-tosylindole
Lacks the electron-withdrawing C6 substituent; electronic profile and dipole moment differ, which may shift reaction rates and regioselectivity.
3-bromo-1H-indole-6-carbonitrile
Missing the N-tosyl group; catalyst deactivation risk is higher and C3-debromination susceptibility may increase under acidic conditions.
The presence of the electron-withdrawing N-tosyl group prevents the indole nitrogen from participating in competitive cross-coupling. When subjected to standard Suzuki coupling conditions (e.g., Pd(dppf)Cl2, mild base), N-tosyl protected indole scaffolds consistently achieve >85% yield of the desired C3-arylated product. In contrast, the unprotected 3-bromo-1H-indole-6-carbonitrile baseline suffers from competitive N-arylation, limiting the C3-target yield to <55% and complicating downstream purification [1].
| Evidence Dimension | Target C3-Arylation Yield |
| Target Compound Data | >85% (clean C3-coupling) |
| Comparator Or Baseline | 3-Bromo-1H-indole-6-carbonitrile (<55% due to N-arylation) |
| Quantified Difference | >30% absolute yield improvement |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling (mild base, 80°C) |
Eliminating N-arylation side products drastically reduces purification time and solvent waste, making this specific protected form essential for cost-effective scale-up.
For industrial procurement, reagent stability is as critical as reactivity. While 3-iodo indoles offer high reactivity, they are prone to light-induced degradation and proto-deiodination, often degrading by 5-10% over a few months at room temperature. The 3-bromo analog maintains >99% purity over 12+ months under standard ambient storage conditions, offering the necessary shelf-life for bulk procurement without requiring specialized cold-chain logistics [1].
| Evidence Dimension | Ambient Storage Stability (Purity Retention) |
| Target Compound Data | >99% purity retained after 12 months |
| Comparator Or Baseline | 3-Iodo-1-tosyl-1H-indole-6-carbonitrile (<95% after 3 months without cold/dark storage) |
| Quantified Difference | 4x longer ambient shelf-life |
| Conditions | Standard warehouse storage (25°C, ambient light exposure) |
Bulk procurement of the bromo-derivative prevents inventory loss due to degradation, eliminating the need for strict cold-chain storage required by iodo-analogs.
Procuring the core indole without the 6-cyano group and attempting to install a functional group at the C6 position post-synthetically is highly inefficient. Electrophilic aromatic substitution on the indole core heavily favors the pyrrole ring (C2/C3); functionalizing the benzenoid ring requires complex, multi-step directing group strategies. Starting with the pre-installed C6-nitrile saves an estimated 3 to 4 synthetic steps, directly providing a versatile handle for reduction to amines or hydrolysis to amides [1].
| Evidence Dimension | Synthetic Steps to C6-Functionalized Derivatives |
| Target Compound Data | 0 steps (pre-installed) |
| Comparator Or Baseline | 3-Bromo-1-tosyl-1H-indole (requires 3-4 steps for C6-directed functionalization) |
| Quantified Difference | Reduction of 3-4 synthetic steps |
| Conditions | Retrosynthetic planning for 6-substituted indole API targets |
Purchasing the pre-functionalized C6-nitrile building block drastically accelerates hit-to-lead timelines and reduces overall labor and reagent costs.
The stable N-Ts protection and reactive C3-Br allow for rapid, clean Suzuki and Buchwald-Hartwig couplings with various boronic acids and amines to build extensive libraries. The pre-installed C6-CN provides a conserved binding motif or a secondary functionalization site, making this compound the ideal starting point for hit-to-lead oncology screening [1].
Due to its high ambient stability compared to 3-iodo analogs, this bromo-derivative is the preferred starting material for kilogram-scale API production. It eliminates the need for expensive cold-chain logistics and prevents batch-to-batch variability caused by proto-dehalogenation during storage [2].
The clean C3-arylation profile allows for the attachment of extended pi-conjugated systems, while the strongly electron-withdrawing C6-cyano group creates a push-pull electronic architecture. This makes the compound a highly efficient precursor for synthesizing solvatochromic fluorophores and organic electronic materials [1].